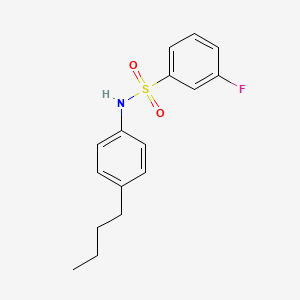![molecular formula C14H13NO4S B1185405 4-methoxy-1-[(4-methoxyphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B1185405.png)
4-methoxy-1-[(4-methoxyphenyl)sulfanyl]-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-1-[(4-methoxyphenyl)sulfanyl]-2-nitrobenzene is an organic compound characterized by the presence of methoxy, sulfanyl, and nitro functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-[(4-methoxyphenyl)sulfanyl]-2-nitrobenzene typically involves the following steps:
Methoxylation: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.
Thioether Formation: The sulfanyl group can be introduced through a nucleophilic substitution reaction where a thiol reacts with a halogenated aromatic compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and specific reaction conditions are tailored to maximize the production rate while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-methoxy-1-[(4-methoxyphenyl)sulfanyl]-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, dimethyl sulfate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-methoxy-1-[(4-methoxyphenyl)sulfanyl]-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-methoxy-1-[(4-methoxyphenyl)sulfanyl]-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group can also participate in redox reactions, influencing the compound’s overall reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methoxy-1-[(4-methoxyphenyl)sulfanyl]-2-aminobenzene: Similar structure but with an amino group instead of a nitro group.
4-methoxy-1-[(4-methoxyphenyl)sulfanyl]-2-hydroxybenzene: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
4-methoxy-1-[(4-methoxyphenyl)sulfanyl]-2-nitrobenzene is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H13NO4S |
|---|---|
Molekulargewicht |
291.321 |
IUPAC-Name |
4-methoxy-1-(4-methoxyphenyl)sulfanyl-2-nitrobenzene |
InChI |
InChI=1S/C14H13NO4S/c1-18-10-3-6-12(7-4-10)20-14-8-5-11(19-2)9-13(14)15(16)17/h3-9H,1-2H3 |
InChI-Schlüssel |
RSBZSLSWHFKGHL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)SC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[6-(4-bromophenyl)-4-phenylpyridin-2-yl]-4H-1,4-benzoxazin-3-one](/img/new.no-structure.jpg)

![N,2,8-trimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1185339.png)

